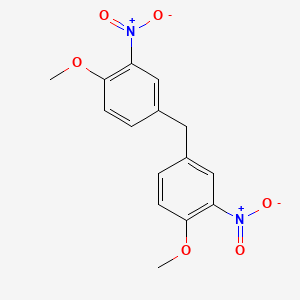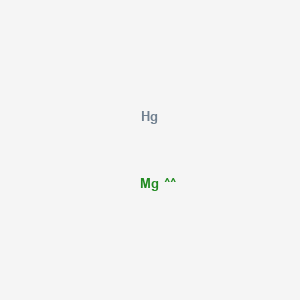
Magnesium--mercury (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–mercury (1/1) is an intermetallic compound formed by the combination of magnesium and mercury in a 1:1 ratio. This compound is part of the broader category of amalgams, which are alloys of mercury with other metals. Magnesium–mercury amalgams have unique properties that make them of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium–mercury (1/1) can be synthesized through the direct reaction of elemental magnesium with mercury. The reaction typically occurs at room temperature and does not require any special catalysts or solvents. The process involves the dissolution of magnesium in mercury, forming the amalgam.
Industrial Production Methods: In an industrial setting, the preparation of magnesium–mercury amalgam can be scaled up by using larger quantities of the reactants. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The amalgam is then purified through filtration and distillation to remove any unreacted mercury.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium–mercury (1/1) undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amalgam can participate in substitution reactions where magnesium is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Other metal salts or compounds can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and mercury oxide (HgO).
Reduction: Elemental mercury and reduced products of the reactants.
Substitution: New metal amalgams and free magnesium.
Applications De Recherche Scientifique
Magnesium–mercury (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity magnesium and in the manufacture of specialized alloys.
Mécanisme D'action
The mechanism of action of magnesium–mercury (1/1) involves the interaction of magnesium and mercury atoms at the molecular level. The amalgam can donate electrons to other compounds, facilitating redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The amalgam can transfer electrons to other molecules, reducing them.
Catalysis: It can act as a catalyst in various chemical reactions, lowering the activation energy and increasing the reaction rate.
Comparaison Avec Des Composés Similaires
Magnesium–mercury (1/1) can be compared with other similar compounds, such as:
Magnesium–zinc (1/1): Another intermetallic compound with similar properties but different reactivity.
Magnesium–cadmium (1/1): Similar in structure but has different applications and chemical behavior.
Magnesium–lead (1/1): Another amalgam with unique properties and uses.
Uniqueness: Magnesium–mercury (1/1) is unique due to its specific combination of magnesium and mercury, which imparts distinct chemical and physical properties. Its ability to act as both a reducing agent and a catalyst makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
12055-29-7 |
|---|---|
Formule moléculaire |
HgMg |
Poids moléculaire |
224.90 g/mol |
Nom IUPAC |
magnesium;mercury |
InChI |
InChI=1S/Hg.Mg |
Clé InChI |
AWLITQJUQFXBFV-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


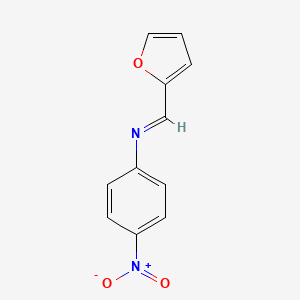

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
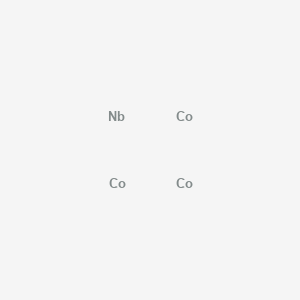
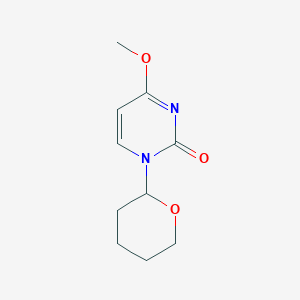
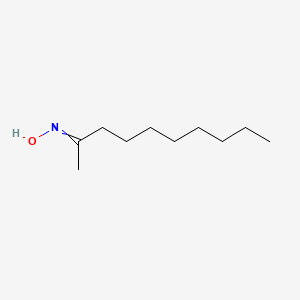
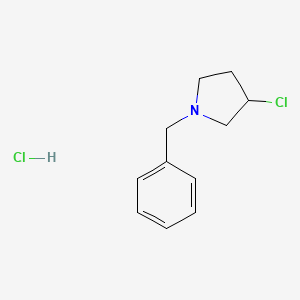
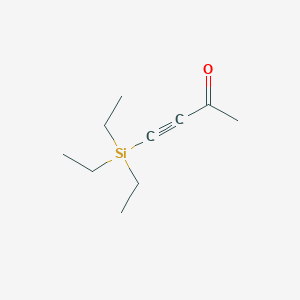
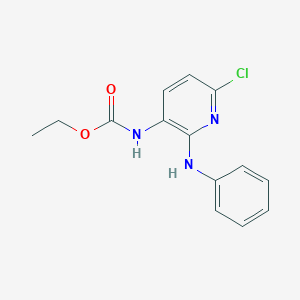
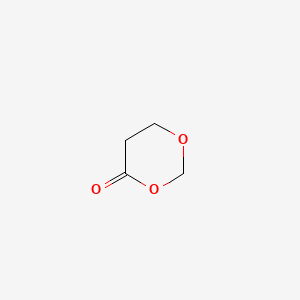
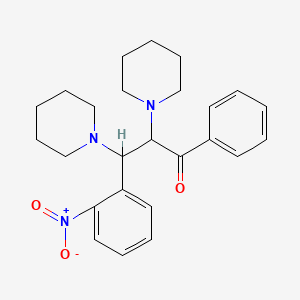
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
